1H-indol-3-yl(morpholino)methanone

Übersicht

Beschreibung

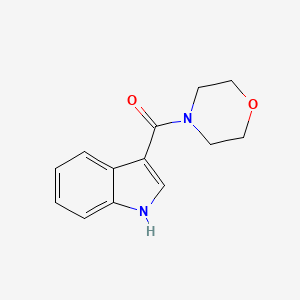

1H-indol-3-yl(morpholino)methanone: is a compound that features both an indole and a morpholine moiety. Indole is a significant heterocyclic system found in many natural products and drugs, known for its aromatic properties and biological activities . Morpholine, on the other hand, is a six-membered ring containing both nitrogen and oxygen, often used in the development of pharmacologically active compounds . The combination of these two moieties in this compound makes it a compound of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-indol-3-yl(morpholino)methanone can be synthesized through a reaction between 1H-indole-3-carbaldehyde and morpholine-4-carbaldehyde. This reaction is typically mediated by aqueous tert-butyl hydroperoxide (TBHP) in water at 90°C for 30 hours . The reaction yields the desired compound with good efficiency.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-indol-3-yl(morpholino)methanone undergoes various chemical reactions, including:

Oxidation: The indole moiety can be oxidized under specific conditions to form different derivatives.

Reduction: The compound can be reduced to modify the functional groups attached to the indole or morpholine rings.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Wissenschaftliche Forschungsanwendungen

Chemistry: 1H-indol-3-yl(morpholino)methanone is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .

Biology: The compound has shown potential in biological studies, particularly in the inhibition of tubulin polymerization, which is crucial for cell division .

Medicine: Due to its ability to inhibit tubulin polymerization, this compound is being investigated for its anticancer properties .

Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals .

Wirkmechanismus

1H-indol-3-yl(morpholino)methanone exerts its effects primarily through the inhibition of tubulin polymerization. Tubulin is a key component of the cytoskeleton and plays a critical role in cell division. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis . This mechanism is similar to that of other well-known anticancer agents like vinblastine and vincristine .

Vergleich Mit ähnlichen Verbindungen

- 1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone (AM-2201)

- (4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone (RCS-4)

- 1-(4-pentenyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone (AM-2202)

Uniqueness: 1H-indol-3-yl(morpholino)methanone is unique due to the presence of both indole and morpholine moieties, which confer distinct chemical and biological properties. The morpholine ring enhances the binding affinity of the compound to its molecular targets through donor-acceptor interactions, making it a potent inhibitor of tubulin polymerization .

Biologische Aktivität

1H-Indol-3-yl(morpholino)methanone is a compound that has gained attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, supported by empirical data, case studies, and research findings.

Chemical Structure and Properties

This compound can be characterized by its indole structure fused with a morpholine ring. The presence of these functional groups contributes to its biological properties. The molecular formula is , with a molecular weight of approximately 218.25 g/mol.

Biological Activity Overview

The biological activities of this compound have been investigated primarily in two areas: anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.

- Cell Viability Assays : MTT assays conducted on breast cancer cell lines MDA-MB-231 (triple-negative) and MCF-7 (HER2-positive) demonstrated varying effects based on concentration. For instance, significant decreases in cell viability were observed at lower concentrations for certain derivatives of this compound, particularly in the MDA-MB-231 line, suggesting a targeted action against aggressive cancer types .

| Compound | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| This compound | MDA-MB-231 | 50 | Significant decrease in viability |

| This compound | MCF-7 | >200 | No significant effect |

Table 1: Anticancer activity of this compound

In silico studies suggest that the compound may interact with key proteins involved in cancer progression, such as PI3K and CDK4, indicating a multifaceted mechanism of action .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Preliminary investigations indicate that it exhibits activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) remain limited.

Case Studies

A notable case study examined the effects of this compound derivatives on different cancer cell lines. The study found that modifications to the morpholino group significantly influenced cytotoxicity and selectivity towards cancer cells .

Another study focused on the compound's interaction with microbial membranes, revealing that it disrupts membrane integrity in certain bacteria, leading to cell death. This suggests a potential application as an antimicrobial agent .

The mechanisms underlying the biological activities of this compound are complex and involve:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation in cancer cells.

- Membrane Disruption : In antimicrobial applications, it appears to compromise bacterial membranes.

- Receptor Modulation : Potential interactions with cellular receptors could modulate signaling pathways relevant to both cancer progression and microbial resistance.

Eigenschaften

IUPAC Name |

1H-indol-3-yl(morpholin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c16-13(15-5-7-17-8-6-15)11-9-14-12-4-2-1-3-10(11)12/h1-4,9,14H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZDFERKUQVERA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101328389 | |

| Record name | 1H-indol-3-yl(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819781 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

225782-55-8 | |

| Record name | 1H-indol-3-yl(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.